Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of a cyano group, a dimethylcyclohexene ring, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 2-cyano-6,6-dimethylcyclohex-1-en-1-ol. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl cyanoacetate acts as the nucleophile, attacking the electrophilic carbon of the 2-cyano-6,6-dimethylcyclohex-1-en-1-ol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is used in scientific research for the synthesis of biologically active compounds. It serves as a precursor for the synthesis of heterocyclic compounds, which have applications in medicinal chemistry. These heterocyclic compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .
In addition, the compound is used in the development of new materials with unique properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active compound that interacts with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Uniqueness
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is unique due to its combination of a cyano group and a dimethylcyclohexene ring, which imparts specific reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and scientific research .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 2-(2-cyano-6,6-dimethylcyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C13H19NO3/c1-4-16-11(15)9-17-12-10(8-14)6-5-7-13(12,2)3/h4-7,9H2,1-3H3 |
InChI Key |
ALVUPCNQIWADQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(CCCC1(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.